Cas no 49602-89-3 (5-(4-chlorophenyl) isothiazole)
49602-89-3 structure
Product Name:5-(4-chlorophenyl) isothiazole
CAS No:49602-89-3
MF:C9H6ClNS
MW:195.668639659882
CID:932518
PubChem ID:5323910
Update Time:2025-04-19
5-(4-chlorophenyl) isothiazole Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-chlorophenyl) isothiazole
- 5-(4-chlorophenyl)-1,2-thiazole
- 5-(4-Chlorophenyl)-1,2-thiazol
- C9H6ClNS
- h1-6
- DB-071016
- InChI=1/C9H6ClNS/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6
- 49602-89-3
- AKOS006284161
- 5-(4-chlorophenyl)Isothiazole
- DTXSID50415847
-
- Inchi: 1S/C9H6ClNS/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H
- InChI Key: DEIXAXKIKOHRED-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=CC=NS1
Computed Properties
- Exact Mass: 194.99100
- Monoisotopic Mass: 194.9909481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- PSA: 41.13000
- LogP: 3.46350
5-(4-chlorophenyl) isothiazole Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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